Lysinoalanin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

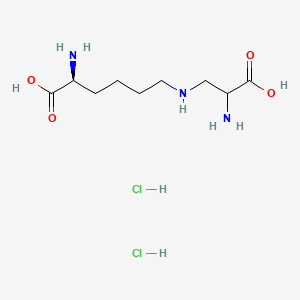

Lysinoalanine Dihydrochloride, also known as Lysinoalanine Dihydrochloride, is a useful research compound. Its molecular formula is C9H21Cl2N3O4 and its molecular weight is 306.19. The purity is usually 95%.

BenchChem offers high-quality Lysinoalanine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysinoalanine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Lebensmittelverarbeitung

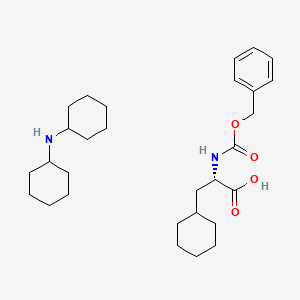

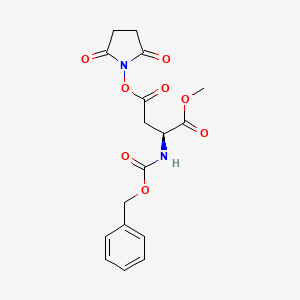

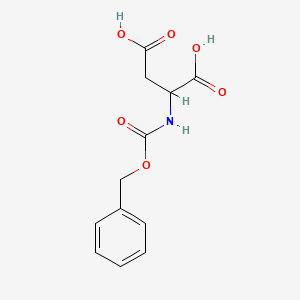

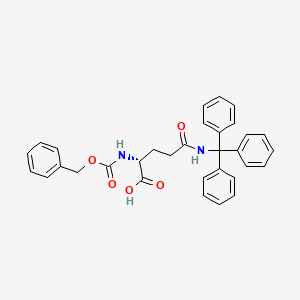

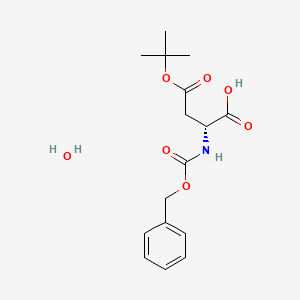

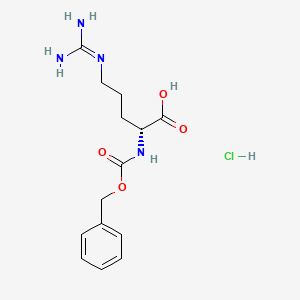

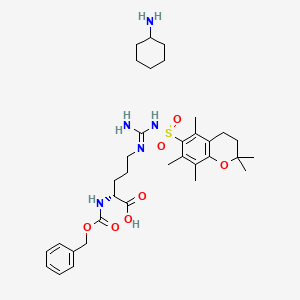

Lysinoalanin wird während der Wärme- und Alkalibehandlung von Nahrungsproteinen gebildet, ein gängiger Prozess in der Lebensmittelproduktion {svg_1} {svg_2}. Die Bildung von Lysinoalanin ist ein zweistufiger Prozess, bei dem Cystein- und Serinreste zu einem Dehydroalanin-Zwischenprodukt eliminiert werden, gefolgt von der Reaktion der Doppelbindung von Dehydroalanin mit der ∈-NH 2-Gruppe von Lysin {svg_3} {svg_4}.

Nährwert

Das Vorhandensein von Lysinoalaninresten entlang einer Proteinkette kann ihre Verdaulichkeit und ihren Nährwert beeinflussen. Während es die Verdaulichkeit und den Nährwert bei Nagetieren verringert, verbessert es den Nährwert bei Wiederkäuern {svg_5} {svg_6}.

Antibakterielle Proteine

Lysinoalanin und verwandte Verbindungen kommen natürlich in bestimmten Peptid- und Protein-Antibiotika vor, darunter Duramycin, Cinnamycin, Epidermin, Subtilin und das weit verbreitete Lebensmittelkonservierungsmittel Nisin {svg_7} {svg_8}. Diese Verbindungen zeigen antimikrobielle Aktivitäten, die vermutlich mit ihren Strukturen zusammenhängen {svg_9} {svg_10}.

Proteinkreuzvernetzung

Lysinoalanin ist eine vernetzte Aminosäure, die während der Verarbeitung von Nahrungsproteinen entsteht. Zu den Bedingungen, die diese Transformationen begünstigen, gehören hoher pH-Wert, Temperatur und Expositionszeit {svg_11} {svg_12}.

Minimierung der Lysinoalaninbildung

Bestimmte Faktoren können die Bildung von Lysinoalanin minimieren. Dazu gehören das Vorhandensein von SH-haltigen Aminosäuren wie Cystein, N-Acetyl-Cystein und Glutathion, Dephosphorylierung von O-Phosphorylestern und Acylierung von ∈-NH 2-Gruppen von Lysinseitenketten {svg_13} {svg_14}.

Gesundheitliche Auswirkungen

Proteingebundenes und freies Lysinoalanin soll die Vergrößerung der Kerne von Rattennierenzellen induzieren {svg_15} {svg_16}. Dies deutet auf mögliche gesundheitliche Auswirkungen von Lysinoalanin hin, die weitere Forschung erfordern.

Wirkmechanismus

Target of Action

Lysinoalanine primarily targets proteins , specifically those containing cysteine and serine residues . The compound interacts with these residues, leading to significant changes in the protein structure.

Mode of Action

The mechanism of lysinoalanine formation is a two-step process :

- Second, the double bond of dehydroalanine reacts with the ∈-NH 2 group of lysine to form a lysinoalanine crosslink .

Biochemical Pathways

The formation of lysinoalanine involves the elimination-addition reaction of threonine, which produces methyl-dehydroalanine. This compound then reacts with the NH 2 and SH groups to form methyl-lysinoalanine and methyl-lanthionine, respectively . The crosslinked amino acids lanthionine and methyl-lanthionine are formed by analogous nucleophilic addition reactions of the SH group of cysteine to dehydroalanine and methyl-dehydroalanine .

Pharmacokinetics

The presence of lysinoalanine residues along a protein chain is known to decrease digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants .

Result of Action

The presence of lysinoalanine residues along a protein chain decreases digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants . Protein-bound and free lysinoalanines are reported to induce enlargement of nuclei of rat kidney cells .

Action Environment

The formation of lysinoalanine is influenced by several environmental factors. Processing conditions that favor these transformations include high pH, temperature, and exposure time . Factors which minimize lysinoalanine formation include the presence of SH-containing amino acids such as cysteine, N-acetyl-cysteine, and glutathione, dephosphorylation of O-phosphoryl esters, and acylation of ∈-NH 2 groups of lysine side chains .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLEIXRHPXDAP-VNGAUYPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)